molecular formula C31H25ClF3N5O3 B611320 2-[(1S)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one;hydrochloride

2-[(1S)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one;hydrochloride

Katalognummer: B611320
Molekulargewicht: 608.0 g/mol
InChI-Schlüssel: QGVUVMVWYWMZIR-NTISSMGPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wirkmechanismus

Target of Action

TGR-1202 hydrochloride, also known as Umbralisib, is a novel, next-generation PI3Kδ inhibitor . The primary target of TGR-1202 is the δ-isoform of Phosphoinositide 3-kinases (PI3Kδ), which is highly expressed in cells of hematopoietic origin and is often upregulated in lymphoid malignancies .

Mode of Action

TGR-1202 inhibits the activity of PI3Kδ, leading to the inhibition of AKT phosphorylation . This inhibition disrupts the pro-survival mechanism in chronic lymphocytic leukemia (CLL) cells, inducing apoptosis and cell death .

Biochemical Pathways

The PI3K pathway plays a crucial role in cell survival and proliferation. By inhibiting PI3Kδ, TGR-1202 disrupts this pathway, leading to the induction of apoptosis in B-cell lymphoma cell lines . This disruption affects the downstream signaling pathways, including the AKT pathway, which is critical for cell survival and growth .

Pharmacokinetics

TGR-1202 has a unique structure that contributes to its extended half-life and accumulation, enabling once-daily dosing . This prolonged half-life allows for a more sustained inhibition of the PI3Kδ pathway, potentially leading to improved therapeutic outcomes .

Result of Action

The inhibition of PI3Kδ by TGR-1202 leads to the induction of apoptosis in B-cell lymphoma cell lines . This results in the death of these cancerous cells, thereby reducing the progression of diseases such as CLL .

Action Environment

The efficacy of TGR-1202 can be influenced by various environmental factors. For instance, the drug’s absorption and subsequent bioavailability can be affected by the patient’s fasting state . Furthermore, the drug’s safety profile is differentiated from other PI3Kδ inhibitors, notably with respect to hepatic toxicity and colitis .

Biochemische Analyse

Biochemical Properties

TGR-1202 hydrochloride interacts with the PI3Kδ and CK1ε enzymes, inhibiting their activity. The EC50 values for PI3Kδ and CK1ε are 22.2 nM and 6.0 μM, respectively . This interaction with PI3Kδ and CK1ε plays a crucial role in the biochemical reactions involving TGR-1202 hydrochloride .

Cellular Effects

TGR-1202 hydrochloride has significant effects on various types of cells and cellular processes. It exhibits unique immunomodulatory effects on CLL T cells . It also inhibits phosphorylated AKT at Ser473 in a concentration-dependent manner in human lymphoma and leukemia cell lines .

Molecular Mechanism

The molecular mechanism of action of TGR-1202 hydrochloride involves its binding interactions with PI3Kδ and CK1ε, leading to their inhibition . This inhibition results in changes in gene expression and impacts cellular functions .

Temporal Effects in Laboratory Settings

TGR-1202 hydrochloride has shown to have a prolonged half-life and accumulation that enables once-daily oral dosing . This property contributes to its stability and long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of TGR-1202 hydrochloride vary with different dosages . For instance, at a dosage of 150 mg/kg, it significantly shrinks the tumors by day 25 in a subcutaneous xenograft model of T-cell acute lymphoblastic leukemia (T-ALL) in NOD/SCID mice .

Metabolic Pathways

TGR-1202 hydrochloride is involved in the PI3K/Akt/mTOR pathway, which plays a pathogenetic role in various types of cancers . It interacts with enzymes in this pathway, affecting metabolic flux and metabolite levels .

Transport and Distribution

Given its oral administration and systemic effects, it is likely to be widely distributed within the body .

Subcellular Localization

The subcellular localization of TGR-1202 hydrochloride is not explicitly stated in the available literature. Given its mechanism of action, it is likely to be localized in the vicinity of its target enzymes, PI3Kδ and CK1ε, within the cell .

Vorbereitungsmethoden

Die Synthese von TGR-1202-Hydrochlorid umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Reaktion unter bestimmten Bedingungen. Die detaillierten Synthesewege und Reaktionsbedingungen sind urheberrechtlich geschützt und werden nicht öffentlich bekannt gegeben. Es ist bekannt, dass die Verbindung einmal täglich oral verabreicht wird, und zwar nach einer Dosiseskalationsstudie in klinischen Umgebungen .

Analyse Chemischer Reaktionen

TGR-1202-Hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter die Inhibition von PI3Kδ und CK1ε. Die Verbindung zeigt einzigartige immunmodulatorische Wirkungen auf chronisch lymphatische Leukämie-T-Zellen . Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen spezifische Inhibitoren und kontrollierte Umgebungen, um die Stabilität und Wirksamkeit der Verbindung zu gewährleisten. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind die inhibierten Formen von PI3Kδ und CK1ε, die zu den gewünschten therapeutischen Wirkungen führen .

Wissenschaftliche Forschungsanwendungen

TGR-1202-Hydrochlorid wurde ausgiebig auf seine Anwendungen in der wissenschaftlichen Forschung untersucht, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Medizin hat es bei Patienten mit rezidivierenden oder refraktären hämatologischen Malignomen eine signifikante klinische Aktivität gezeigt . Die einzigartige Struktur und das Aktivitätsprofil der Verbindung machen sie zu einem wertvollen Werkzeug zur Untersuchung des PI3K-Signalwegs und seiner Rolle bei verschiedenen Krankheiten . Darüber hinaus wird TGR-1202-Hydrochlorid in der Forschung eingesetzt, um neue therapeutische Strategien zu erforschen und bestehende Behandlungen für Krebs und andere Krankheiten zu verbessern .

Wirkmechanismus

Der Wirkmechanismus von TGR-1202-Hydrochlorid umfasst die Inhibition von PI3Kδ und CK1ε, die wichtige Regulatoren des PI3K-Signalwegs sind. Dieser Signalweg ist für die B-Zell-Rezeptor-Signalisierung und das Fortschreiten des Lymphoms unerlässlich . Durch die Inhibition dieser Kinasen unterbricht TGR-1202-Hydrochlorid die Signalwege, die das Wachstum und das Überleben von malignen Zellen fördern. Dies führt zur Unterdrückung des Tumorwachstums und zur Induktion von Apoptose in Krebszellen .

Biologische Aktivität

The compound 2-[(1S)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one; hydrochloride (CAS: 1532533-69-9) is a synthetic small molecule that has garnered attention for its potential biological activities, particularly in the field of oncology and kinase inhibition. This article presents a detailed examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The molecular formula of the compound is C31H24F3N5O3, with a molecular weight of 571.56 g/mol. The compound features multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC31H24F3N5O3
Molecular Weight571.56 g/mol
CAS Number1532533-69-9
Purity98%

The primary mechanism of action for this compound involves the inhibition of specific kinases involved in cell signaling pathways. It has been identified as a mixed-lineage kinase (MLK) inhibitor, which plays a crucial role in various cellular processes including proliferation, differentiation, and survival. By inhibiting MLKs, the compound can potentially disrupt oncogenic signaling pathways, leading to reduced tumor growth.

Antitumor Effects

Research has demonstrated that the compound exhibits significant antitumor activity in various cancer cell lines. In vitro studies have shown that it effectively inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. For instance, studies on human breast cancer cell lines indicated a dose-dependent reduction in cell viability upon treatment with the compound.

Case Studies

  • Breast Cancer Cell Lines : In a study involving MCF-7 and MDA-MB-231 breast cancer cell lines, treatment with the compound resulted in a significant decrease in cell viability (IC50 values were observed in the low micromolar range). Apoptotic markers such as cleaved caspase-3 were upregulated, indicating that the compound induces apoptosis through intrinsic pathways.
  • Non-Small Cell Lung Cancer (NSCLC) : Another study evaluated the effects on NSCLC cell lines (A549 and H1299). The compound inhibited cell migration and invasion capabilities while promoting apoptosis, suggesting its potential as an anti-metastatic agent.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding how the compound behaves in vivo. Preliminary data suggest that it has favorable absorption properties with moderate plasma half-life, making it a candidate for further development as an anticancer agent.

Safety Profile

While the biological efficacy is promising, safety assessments are crucial. Toxicological studies indicate that at therapeutic doses, the compound exhibits low toxicity profiles in preclinical models. Further investigations are needed to fully elucidate its safety margins.

Eigenschaften

IUPAC Name

2-[(1S)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H24F3N5O3.ClH/c1-15(2)41-24-9-7-18(12-22(24)34)27-26-30(35)36-14-37-31(26)39(38-27)16(3)29-25(17-5-4-6-19(32)11-17)28(40)21-13-20(33)8-10-23(21)42-29;/h4-16H,1-3H3,(H2,35,36,37);1H/t16-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGVUVMVWYWMZIR-NTISSMGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C2=NN(C3=NC=NC(=C23)N)C(C)C4=C(C(=O)C5=C(O4)C=CC(=C5)F)C6=CC(=CC=C6)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C(=O)C2=C(O1)C=CC(=C2)F)C3=CC(=CC=C3)F)N4C5=NC=NC(=C5C(=N4)C6=CC(=C(C=C6)OC(C)C)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H25ClF3N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

608.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(1S)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one;hydrochloride
Reactant of Route 2
Reactant of Route 2
2-[(1S)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one;hydrochloride
Reactant of Route 3
Reactant of Route 3
2-[(1S)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one;hydrochloride
Reactant of Route 4
Reactant of Route 4
2-[(1S)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one;hydrochloride
Reactant of Route 5
2-[(1S)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one;hydrochloride
Reactant of Route 6
Reactant of Route 6
2-[(1S)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one;hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.